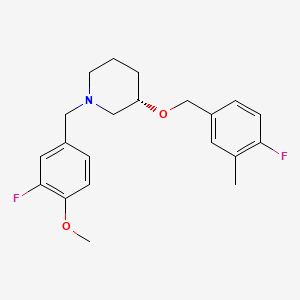

D4R antagonist-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H25F2NO2 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

(3S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-3-[(4-fluoro-3-methylphenyl)methoxy]piperidine |

InChI |

InChI=1S/C21H25F2NO2/c1-15-10-17(5-7-19(15)22)14-26-18-4-3-9-24(13-18)12-16-6-8-21(25-2)20(23)11-16/h5-8,10-11,18H,3-4,9,12-14H2,1-2H3/t18-/m0/s1 |

InChI Key |

DICPGMOKBHQFRK-SFHVURJKSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)CO[C@H]2CCCN(C2)CC3=CC(=C(C=C3)OC)F)F |

Canonical SMILES |

CC1=C(C=CC(=C1)COC2CCCN(C2)CC3=CC(=C(C=C3)OC)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Binding Affinity and Kinetics of Dopamine D4 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of antagonists targeting the dopamine D4 receptor (D4R), a G protein-coupled receptor implicated in various neuropsychiatric disorders. Due to the limited publicly available data for a compound generically named "D4R antagonist-1," this guide utilizes well-characterized, selective D4R antagonists as representative examples to illustrate key concepts and experimental methodologies. Specifically, we will reference "Dopamine D4 receptor antagonist-1," L-745,870, and FAUC 213.

This document details the quantitative binding affinity of these antagonists, outlines the experimental protocols for determining both affinity and kinetic parameters, and visually represents the associated signaling pathways and experimental workflows as requested.

Quantitative Binding Affinity Data

The binding affinity of an antagonist for its receptor is a critical determinant of its potency. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The affinities of our representative D4R antagonists are summarized in the table below.

| Compound | Receptor Subtype | K_i_ (nM) | Selectivity |

| Dopamine D4 receptor antagonist-1 | Human D4.2 | 9.0 | Selective for D4 |

| L-745,870 | Human D4 | 0.43 - 0.51 | >2000-fold vs. D2, >5000-fold vs. D3 |

| FAUC 213 | Human D4.4 | 2.2 | High selectivity vs. D2 and D3 |

Note: The Ki value for L-745,870 is reported as a range based on multiple sources. The selectivity for L-745,870 is expressed as a fold-difference in affinity compared to other dopamine receptor subtypes.

Binding Kinetics

The therapeutic efficacy of a drug is influenced not only by its binding affinity but also by its binding kinetics—the rates of association (k_on_) and dissociation (k_off_) from the receptor. These parameters determine the residence time (1/k_off_), a measure of how long a drug remains bound to its target. A longer residence time can lead to a more sustained pharmacological effect.

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (K_i_)

This competitive binding assay measures the ability of a test compound (unlabeled antagonist) to displace a radiolabeled ligand from the D4 receptor.

Objective: To determine the inhibition constant (K_i_) of a D4R antagonist.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity D4R radioligand, such as [³H]-Spiperone.

-

Test Compound: The D4R antagonist of interest at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known D4R ligand (e.g., haloperidol) to determine background binding.

-

Assay Buffer: Tris-HCl buffer containing MgCl₂ and other relevant ions.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter: To measure radioactivity.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the D4 receptor and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test antagonist.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (typically 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test antagonist to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding). The K_i_ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

K_i_ = IC₅₀ / (1 + [L]/K_d_)

where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Functional Antagonism Assay (cAMP Inhibition)

This assay assesses the functional consequence of D4R antagonism by measuring the antagonist's ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.

Objective: To determine the functional potency (IC₅₀) of a D4R antagonist.

Materials:

-

Cell Line: A cell line stably expressing the human D4 receptor (e.g., CHO or HEK293 cells).

-

D4R Agonist: Dopamine or a selective D4R agonist.

-

Adenylyl Cyclase Activator: Forskolin, to stimulate basal cAMP production.

-

Test Compound: The D4R antagonist at various concentrations.

-

cAMP Detection Kit: A kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

Protocol:

-

Cell Plating: Plate the D4R-expressing cells in a 96- or 384-well plate and allow them to adhere.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist.

-

Stimulation: Add a mixture of forskolin and a fixed concentration of the D4R agonist (typically the EC₈₀ concentration) to the cells.

-

Incubation: Incubate the plate to allow for cAMP production (e.g., 30 minutes at 37°C).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the concentration of the antagonist and fit the data to a dose-response curve to calculate the IC₅₀ value.

Surface Plasmon Resonance (SPR) for Determining Binding Kinetics (k_on_ and k_off_)

SPR is a label-free technique that allows for the real-time measurement of binding events, providing data on both the association and dissociation rates of a ligand.

Objective: To determine the k_on_ and k_off_ of a D4R antagonist.

Materials:

-

SPR Instrument: A surface plasmon resonance biosensor system.

-

Sensor Chip: A sensor chip suitable for immobilizing proteins (e.g., a CM5 chip).

-

Purified D4 Receptor: Purified and solubilized D4 receptor protein.

-

Test Compound: The D4R antagonist at a range of concentrations.

-

Running Buffer: A buffer suitable for SPR analysis of GPCRs.

Protocol:

-

Receptor Immobilization: Immobilize the purified D4 receptor onto the sensor chip surface.

-

Association Phase: Inject a series of concentrations of the D4R antagonist over the sensor surface and monitor the binding in real-time. This provides data for the association rate (k_on_).

-

Dissociation Phase: After the association phase, flow running buffer over the chip surface and monitor the dissociation of the antagonist from the receptor in real-time. This provides data for the dissociation rate (k_off_).

-

Data Analysis: Analyze the sensorgram data using appropriate software to fit the association and dissociation curves and calculate the k_on_ and k_off_ values. The residence time is then calculated as 1/k_off_.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the characterization of D4R antagonists.

The Resurgence of the Dopamine D4 Receptor: A Technical Guide to the Discovery and Development of Novel Antagonists

For Immediate Release

A deep dive into the intricate world of dopamine D4 receptor (D4R) antagonism, this whitepaper serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It navigates the journey from initial discovery, spurred by the unique profile of clozapine, through the challenges of clinical translation, to the recent revival of D4R as a promising target for a host of neurological and psychiatric disorders beyond schizophrenia.

Introduction: The Allure and Challenge of the D4 Receptor

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), has long been a subject of intense scientific curiosity.[1] Predominantly expressed in the prefrontal cortex, limbic system, and hippocampus, its distinct neuroanatomical distribution suggested a potential for targeted therapies with fewer extrapyramidal side effects commonly associated with D2 receptor blockade.[2] The initial wave of interest in the 1990s was largely driven by the observation that the atypical antipsychotic clozapine exhibits a significantly higher affinity for the D4R compared to other dopamine receptor subtypes.[1]

This led to the hypothesis that selective D4R antagonism could be a key mechanism for atypical antipsychotic efficacy, sparking numerous drug discovery programs. However, the first generation of highly selective D4R antagonists, such as L-745,870, failed to demonstrate antipsychotic efficacy in clinical trials for schizophrenia, leading to a decline in interest in this target.[1]

In recent years, a more nuanced understanding of D4R signaling and its role in various pathophysiological processes has led to a resurgence in D4R-targeted drug discovery.[1] Research is now focused on its potential role in addiction, Parkinson's disease, glioblastoma, and cognitive deficits, necessitating the development of novel, highly selective antagonists with diverse pharmacological profiles.

D4 Receptor Signaling Pathways

The D4 receptor primarily signals through the canonical Gαi/o pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the inhibitory G protein. This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger, cyclic AMP (cAMP). D4R antagonists block this cascade by binding to the receptor and preventing its activation by dopamine or other agonists.

Beyond the primary cAMP pathway, D4R activation has been shown to modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway and interactions with GABAa receptor signaling, highlighting the complexity of its cellular functions.

Discovery and Characterization Workflow

The discovery of novel D4R antagonists follows a structured, multi-stage process common to GPCR drug discovery. This workflow begins with identifying and validating the target and progresses through hit identification, lead optimization, and preclinical evaluation before a candidate can be considered for clinical trials.

Quantitative Pharmacology of Novel D4R Antagonists

The characterization of a D4R antagonist is fundamentally based on its binding affinity (Ki) and functional potency (IC50). High selectivity against other dopamine receptor subtypes, particularly D2 and D3, is a critical attribute to minimize the risk of motor and endocrine side effects. The following tables summarize publicly available data for several notable D4R antagonists.

Table 1: Binding Affinity (Ki, nM) of Selective D4R Antagonists at Human Dopamine Receptors

| Compound | D4R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | D2/D4 Selectivity | D3/D4 Selectivity |

| L-745,870 | 0.4 - 2.5 | >10,000 | >10,000 | >4000-fold | >4000-fold |

| ML398 | 36 | >20,000 | >20,000 | >555-fold | >555-fold |

| YM-43611 | 2.1 | 231 | 21 | 110-fold | 10-fold |

| Compound 24* | ~0.66 (pKi 9.18) | ~5495 (pKi 5.26) | ~2455 (pKi 5.61) | ~8318-fold | ~3715-fold |

| Compound 16** | ~1.62 (pKi 8.79) | ~3630 (pKi 5.44) | ~1148 (pKi 5.94) | ~2239-fold | ~708-fold |

*Data derived from pKi values reported in a 2022 study on antagonists for glioblastoma. **Data derived from pKi values reported in a 2023 study on piperidine antagonists.

Table 2: Functional Antagonist Potency (IC50, nM) in cAMP Assays

| Compound | D4R IC50 (nM) | Assay Type |

| L-745,870 | 2.2 | cAMP Inhibition |

| ML398 | 130 | Not specified |

| A-412997 (Partial Agonist) | Antagonist activity observed | cAMP Inhibition |

Note: Functional data for many novel antagonists is often presented as pIC50 or graphical representations and direct IC50 values can be limited in publications.

Key Experimental Protocols

The characterization of D4R antagonists relies on a suite of standardized in vitro assays. The following sections detail the methodologies for two cornerstone experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the D4 receptor by quantifying its ability to displace a specific radiolabeled ligand.

-

Objective: To determine the inhibitory constant (Ki) of a test compound at the human D4 receptor.

-

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human D4 receptor.

-

Radioligand: Typically [3H]-spiperone, a high-affinity antagonist radioligand for D2-like receptors. The final concentration should be approximately 2-3 times its dissociation constant (Kd) for the D4R.

-

Test Compounds: Serial dilutions of the novel antagonist.

-

Non-Specific Binding Control: A high concentration of a known D2-like ligand (e.g., 5 µM (+)-butaclamol or unlabeled haloperidol) to determine the amount of radioligand that binds non-specifically to the membranes and filters.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, often supplemented with ions like NaCl.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation Counter: For quantifying radioactivity.

-

-

Protocol:

-

Preparation: In a 96-well plate, combine the assay buffer, cell membrane suspension, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Initiation: Start the binding reaction by adding the [3H]-spiperone solution to all wells. The total assay volume is typically between 200 µL and 1000 µL.

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 30°C) to allow the binding to reach equilibrium.

-

Termination: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that displaces 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Antagonism Assay (cAMP Inhibition)

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, confirming its functional effect on the canonical D4R signaling pathway. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

-

Objective: To determine the functional potency (IC50) of a D4R antagonist.

-

Materials:

-

Cells: A cell line (e.g., CHO-K1) stably expressing the human D4 receptor.

-

Agonist: Dopamine or a selective D4R agonist.

-

Adenylyl Cyclase Stimulator: Forskolin, used to raise basal cAMP levels, which allows for the measurement of inhibition by the Gαi-coupled D4R.

-

Test Compounds: Serial dilutions of the novel antagonist.

-

cAMP Assay Kit: A commercial HTRF cAMP detection kit (e.g., from Cisbio, PerkinElmer). These kits typically include a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).

-

Assay Plate: 384-well, low-volume, white plates.

-

HTRF-compatible Plate Reader: An instrument capable of reading the time-resolved fluorescence signal at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

-

Protocol:

-

Cell Preparation: Harvest and resuspend cells in an appropriate stimulation buffer. Determine the optimal cell density per well through preliminary experiments.

-

Antagonist Pre-incubation: Dispense a small volume of the serially diluted antagonist compounds into the wells of the 384-well plate.

-

Cell Stimulation: Prepare a stimulation cocktail containing the D4R agonist at a concentration that produces approximately 80% of its maximal effect (EC80) and a fixed concentration of forskolin.

-

Dispensing: Add the cell suspension to the stimulation cocktail and then dispense this mixture into the wells already containing the antagonist.

-

Incubation: Seal the plate and incubate for a specified time (e.g., 30-60 minutes) at room temperature.

-

Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's instructions. This step lyses the cells and initiates the competitive immunoassay.

-

Final Incubation: Incubate the plate for 60 minutes at room temperature to allow the detection reagents to reach equilibrium.

-

Data Acquisition: Read the plate on an HTRF-compatible reader.

-

Data Analysis: Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm). The signal is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the log concentration of the antagonist. Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion and Future Directions

The journey of D4 receptor antagonist discovery has been marked by both disappointment and renewed optimism. The initial failure in schizophrenia has given way to promising preclinical data in other areas of high unmet medical need. The development of novel chemical scaffolds with high potency and unprecedented selectivity over other dopamine receptors is paving the way for a new generation of therapeutic candidates.

Success in this field will depend on the continued application of rigorous pharmacological characterization, including detailed binding and functional assays as outlined in this guide. Future research will likely focus on developing antagonists with specific properties, such as biased agonism, to fine-tune signaling outcomes and further improve therapeutic indices. The strategic application of structure-based drug design, aided by the increasing availability of GPCR crystal structures, will undoubtedly accelerate the discovery of the next generation of D4R-targeted therapeutics.

References

Preclinical Pharmacology of D4R Antagonist-1: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors, is a key target in the development of novel therapeutics for a range of neuropsychiatric disorders.[1][2] Primarily expressed in the prefrontal cortex, limbic system, and hippocampus, the D4R plays a crucial role in cognitive processes, emotional regulation, and reward pathways.[2][3][4] This document provides a comprehensive overview of the preclinical pharmacology of D4R Antagonist-1, a representative selective antagonist of the dopamine D4 receptor. It details the binding affinity, functional activity, and key in vivo studies, presenting a robust data package for researchers in the field of neuropharmacology and drug development.

Introduction

Dopamine D4 receptor antagonists have been a focus of research due to their potential therapeutic applications in conditions such as schizophrenia, attention-deficit hyperactivity disorder (ADHD), and substance use disorders. Unlike broader spectrum dopamine antagonists, the selective blockade of D4 receptors may offer a more targeted therapeutic effect with a potentially improved side-effect profile. This compound is a selective antagonist with high affinity for the human D4 receptor, serving as a valuable tool for elucidating the role of this receptor in various physiological and pathological processes.

In Vitro Pharmacology

Receptor Binding Affinity and Selectivity

The binding affinity of this compound was determined using radioligand binding assays. The compound demonstrates high affinity for the human dopamine D4.2 receptor subtype.

Table 1: Receptor Binding Profile of this compound

| Receptor/Transporter | Ki (nM) | Radioligand | Source of Receptor |

| Human Dopamine D4.2 | 9.0 | [3H]-Spiperone | Recombinant CHO cells |

| Human Dopamine D1 | >2000 | [3H]-SCH23390 | Recombinant HEK293 cells |

| Human Dopamine D2 | >91-fold selectivity vs D4 | [3H]-Spiperone | Recombinant CHO cells |

| Human Dopamine D3 | >91-fold selectivity vs D4 | [3H]-Spiperone | Recombinant CHO cells |

| Human Dopamine D5 | >2000 | [3H]-SCH23390 | Recombinant HEK293 cells |

| Human Serotonin 5-HT2A | >1000 | [3H]-Ketanserin | Recombinant CHO cells |

Data presented is a composite representation from preclinical studies of selective D4R antagonists.

Functional Activity

The functional antagonist activity of this compound was assessed by its ability to inhibit dopamine-induced changes in intracellular cyclic AMP (cAMP) levels in cells expressing the D4 receptor. As a D2-like receptor, D4R activation leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.

Table 2: In Vitro Functional Antagonist Activity of this compound

| Assay | Cell Line | Agonist | IC50 (nM) |

| cAMP Inhibition | CHO-K1 cells expressing human D4R | Dopamine (100 nM) | 22.47 |

Data is representative of functional assays performed on selective D4R antagonists.

In Vivo Pharmacology

Pharmacokinetics

Preclinical pharmacokinetic studies in rodents have demonstrated that selective D4R antagonists can achieve significant brain penetration, a critical characteristic for centrally acting drugs.

Table 3: Representative Pharmacokinetic Parameters of a Selective D4R Antagonist in Rats

| Parameter | Value |

| Administration Route | Intraperitoneal (i.p.) |

| Brain Penetration (AUCbrain/AUCplasma) | > 3 |

Data is based on in vivo pharmacokinetic analysis of the selective D4R antagonist 5f.

Target Engagement and Efficacy in Animal Models

The in vivo activity of this compound has been evaluated in rodent models relevant to neuropsychiatric disorders.

Table 4: In Vivo Efficacy of this compound

| Animal Model | Species | Dosing | Effect |

| Catecholamine Synthesis | Rat | 10 mg/kg, i.p. | Increased DOPA accumulation in the hippocampus, with no effect in the striatum. |

| Cocaine-Induced Hyperlocomotion | Mouse | 10 mg/kg, i.p. | Statistically significant reversal of cocaine-induced hyperlocomotion. |

| Cocaine Self-Administration | Rat | 5, 15, 30 mg/kg, i.p. | Dose-dependent decrease in the number of cocaine infusions, suggesting a reduction in the rewarding effects of the drug. |

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for dopamine D4 receptors and its selectivity over other dopamine receptor subtypes.

-

Methodology:

-

Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the receptor of interest are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer.

-

Competition Binding: A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow for binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

cAMP Functional Assay

-

Objective: To determine the functional antagonist potency (IC50) of this compound at the D4 receptor.

-

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing the human D4 receptor are cultured to near confluence.

-

Assay Principle: The assay measures changes in intracellular cAMP levels. Since D4 is a Gi/o-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP. To measure this decrease, adenylyl cyclase is first stimulated with forskolin.

-

Procedure:

-

Cells are pre-incubated with various concentrations of this compound.

-

Forskolin is added to stimulate adenylyl cyclase.

-

A fixed concentration of dopamine (agonist) is then added to activate the D4 receptors.

-

-

Detection: Intracellular cAMP levels are measured using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the cells.

-

Data Analysis: The concentration of this compound that causes a 50% inhibition of the dopamine-mediated effect on cAMP levels (IC50) is calculated.

-

Animal Model of Cocaine-Induced Hyperlocomotion

-

Objective: To assess the ability of this compound to reverse the stimulant effects of cocaine.

-

Methodology:

-

Animals: Male mice are used for this study.

-

Procedure:

-

Animals are habituated to an open-field activity chamber.

-

A baseline locomotor activity is recorded.

-

Animals are pre-treated with either vehicle or this compound at various doses via intraperitoneal (i.p.) injection.

-

After a pre-treatment period, animals are administered cocaine to induce hyperlocomotion.

-

Locomotor activity is then recorded for a specified period.

-

-

Data Analysis: The total distance traveled or the number of beam breaks are quantified and compared between the vehicle-treated and this compound-treated groups to determine if the antagonist can significantly reduce cocaine-induced hyperactivity.

-

Visualizations

D4 Receptor Signaling Pathway

References

An In-depth Technical Guide to Dopamine D4 Receptor (D4R) Antagonist Occupancy Studies

This guide provides a comprehensive overview of receptor occupancy studies for Dopamine D4 (D4R) antagonists, designed for researchers, scientists, and professionals in drug development. It covers the fundamental signaling pathways, detailed experimental protocols for both in vitro and in vivo assessment, and the critical relationship between drug dosage and target engagement.

The Dopamine D4 Receptor and Its Signaling Pathways

The D4 receptor is a D2-like G protein-coupled receptor (GPCR) predominantly expressed in the prefrontal cortex, limbic system, and midbrain.[1][2] Its unique distribution suggests that selective D4 antagonists could offer therapeutic benefits for neuropsychiatric disorders like schizophrenia and ADHD, potentially with fewer side effects than less selective agents.[1][3]

Like other D2-like receptors, the D4 receptor couples to inhibitory G proteins (Gi/o).[4] Upon activation by dopamine, the receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This modulation of cAMP affects the activity of downstream effectors such as Protein Kinase A (PKA), influencing numerous cellular processes. Additionally, D4R activation can modulate other signaling pathways, including MAPK signaling and calcium induction, and can regulate the function of other neurotransmitter systems, such as GABAergic and glutamatergic transmission.

Caption: D4R antagonist blocks dopamine-mediated inhibition of adenylyl cyclase.

Experimental Methodologies for Occupancy Studies

Determining the receptor occupancy of a D4R antagonist is crucial for establishing its pharmacokinetic and pharmacodynamic profile. This is achieved through a combination of in vitro and in vivo experimental techniques.

In vitro assays are essential for initial characterization of an antagonist's binding affinity and functional activity.

A. Radioligand Binding Assay

This method quantifies the affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the D4 receptor.

-

Objective: To determine the binding affinity (Ki) of a D4R antagonist.

-

Materials:

-

Cell membranes from a stable cell line expressing human D4 receptors (e.g., HEK293 or CHO cells).

-

A high-affinity D4R radioligand (e.g., [³H]N-methylspiperone).

-

Test antagonist at various concentrations.

-

Assay buffer and filtration apparatus.

-

-

Protocol:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test antagonist.

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Filtration: The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand. The filters trap the cell membranes with the bound radioligand.

-

Washing: Filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of antagonist that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

B. Functional Antagonism Assay (cAMP Inhibition)

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production, confirming its functional blockade of the D4 receptor.

-

Objective: To determine the functional potency (IC50 or Kb) of a D4R antagonist.

-

Materials:

-

Whole cells stably expressing human D4 receptors.

-

Adenylyl cyclase stimulator (e.g., Forskolin) to increase basal cAMP levels.

-

A D4R agonist (e.g., Dopamine or a selective agonist like PD-168,077).

-

Test antagonist at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Protocol:

-

Cell Plating: Cells are plated in multi-well plates (e.g., 96- or 384-well) and cultured.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of the test antagonist.

-

Stimulation: A mixture containing forskolin and a fixed concentration of a D4R agonist (typically its EC80) is added to the wells.

-

Incubation: The plates are incubated (e.g., 30 minutes at 37°C) to allow for the modulation of cAMP production.

-

Lysis and Detection: A lysis buffer is added to release intracellular cAMP, which is then quantified using a suitable detection kit according to the manufacturer's protocol.

-

Data Analysis: The results are plotted to show the antagonist's concentration-dependent reversal of the agonist's effect, allowing for the calculation of its functional potency.

-

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging techniques used to quantify receptor occupancy in the living brain. The fundamental principle is to measure the reduction in the binding of a specific radiotracer after the administration of the antagonist drug.

-

Objective: To determine the relationship between the antagonist dose (or plasma concentration) and the percentage of D4 receptors occupied in the brain.

-

General Protocol:

-

Subject Preparation: A healthy volunteer or patient is prepared for the scan. This may involve fasting or other specific instructions.

-

Baseline Scan: An initial PET or SPECT scan is performed following the intravenous injection of a D4R-specific radioligand (e.g., [¹⁸F]F-7h, [¹¹C]raclopride in the presence of a D2/D3 blocker). This scan measures the baseline availability of D4 receptors.

-

Drug Administration: The subject is administered a single dose of the D4R antagonist being studied.

-

Post-Drug Scan: After an appropriate time for the drug to reach its target in the brain, a second PET or SPECT scan is performed using the same radioligand.

-

Anatomical Imaging: A Magnetic Resonance Imaging (MRI) scan is typically acquired for each subject to provide anatomical detail and allow for accurate delineation of brain regions of interest (ROIs).

-

Image Analysis:

-

PET/SPECT and MRI images are co-registered.

-

Time-activity curves for the radioligand are generated for ROIs with high D4R density (e.g., prefrontal cortex) and reference regions with negligible D4R density.

-

Kinetic modeling is applied to these curves to calculate the binding potential (BP_ND) at baseline and post-drug administration.

-

-

Occupancy Calculation: Receptor occupancy (RO) is calculated as the percentage reduction in the binding potential after drug administration:

-

RO (%) = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] * 100

-

-

Caption: Standard workflow for an in vivo PET/SPECT receptor occupancy study.

Quantitative Data on D4R Antagonists

The following table summarizes binding affinity and selectivity data for several representative D4R antagonists. Selectivity is often expressed as a ratio of Ki values (e.g., Ki D2 / Ki D4), where a higher number indicates greater selectivity for the D4 receptor.

| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/D4) | Selectivity (D3/D4) | Reference |

| Clozapine | 5 - 24 | ~250 | ~450 | ~10-50x | ~18-90x | |

| L-745,870 | 0.3 - 1 | >1000 | >1000 | >1000x | >1000x | |

| U-101387 | 10 | >2000 | >2000 | >2000x | >2000x | |

| Compound 24 | 0.05 | 415.9 | 185.7 | ~8318x | ~3715x |

Note: Ki values can vary between different assays and experimental conditions.

Dose-Occupancy Relationship

A primary goal of these studies is to characterize the relationship between the dose of an antagonist and the resulting receptor occupancy. This relationship is typically sigmoidal when plotted on a semi-log scale.

-

Threshold Effect: For many antagonists, a minimum level of receptor occupancy (e.g., 65-70%) is required to elicit a therapeutic effect. Doses resulting in occupancy below this threshold are often ineffective.

-

Therapeutic Window: PET occupancy studies help define a therapeutic window. For example, with D2 antagonists, occupancies of ~70% are linked to clinical efficacy, while occupancies exceeding 80% are associated with a higher risk of extrapyramidal side effects. Establishing a similar window is a key goal for novel D4R antagonists.

-

Saturation: At higher doses, the receptors become saturated, and further increases in dose do not lead to a meaningful increase in occupancy but may increase off-target side effects.

Caption: Relationship between antagonist dose, receptor occupancy, and clinical outcomes.

References

An In-depth Technical Guide to the Chemical Properties and Stability of a D4 Receptor Antagonist

Disclaimer: The compound "D4R antagonist-1" is not a publicly recognized chemical entity. This document uses the well-characterized, highly selective D₄ receptor antagonist L-745,870 as a representative surrogate to provide a detailed technical guide. Physicochemical values for pKa and logP are computationally predicted, and stability data is representative of typical results from forced degradation studies. All experimental protocols are based on established industry standards.

Introduction

The dopamine D₄ receptor, a G protein-coupled receptor (GPCR) of the D₂-like family, is a significant target in the development of therapeutics for neuropsychiatric disorders such as schizophrenia and attention-deficit hyperactivity disorder (ADHD).[1] Unlike other dopamine receptor subtypes, the D₄ receptor is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus, suggesting that selective antagonists could offer targeted efficacy with a reduced side-effect profile.[1]

This technical guide provides a comprehensive overview of the core chemical properties and stability profile of a representative D₄ receptor antagonist, L-745,870. The document details the methodologies for determining these properties, presents quantitative data in structured tables, and visualizes key pathways and workflows to support drug development professionals in their research.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing everything from solubility and absorption to membrane permeability and target binding.

Summary of Physicochemical Data

The key physicochemical parameters for L-745,870 are summarized below. The pKa and cLogP values are computationally predicted and should be confirmed experimentally.

| Property | Value | Method |

| IUPAC Name | 3-({[4-(4-chlorophenyl)piperazin-1-yl]methyl})-1H-pyrrolo[2,3-b]pyridine | - |

| Molecular Formula | C₁₈H₁₉ClN₄ | - |

| Molecular Weight | 326.83 g/mol | - |

| pKa (most basic) | 7.85 (Predicted) | In Silico Calculation (ChemAxon) |

| cLogP | 3.65 (Predicted) | In Silico Calculation (ChemAxon) |

| Aqueous Solubility | Soluble to 100 mM in water (as trihydrochloride salt) | Experimental |

| DMSO Solubility | 30 mg/mL | Experimental |

Experimental Protocols

The ionization constant (pKa) is determined by potentiometric titration, which measures the pH of a solution as a titrant is added.

-

Objective: To determine the pKa value(s) of the antagonist by monitoring pH changes during titration with a standardized acid or base.

-

Materials:

-

L-745,870 sample (2-5 mg)

-

Calibrated pH meter and electrode

-

Automated titrator (e.g., SiriusT3)

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

0.15 M Potassium Chloride (KCl) for ionic strength adjustment

-

Methanol or other co-solvent if solubility is low

-

Nitrogen gas

-

-

Methodology:

-

Preparation: A 1 mM solution of the antagonist is prepared in water, potentially with a minimal amount of co-solvent to ensure solubility. The ionic strength is adjusted to 0.15 M with KCl.

-

Inert Atmosphere: The sample solution is purged with nitrogen to remove dissolved carbon dioxide, which can interfere with pH measurements.

-

Titration: The solution is made acidic (pH ~2) with 0.1 M HCl. Titration is then performed by the incremental addition of 0.1 M NaOH. The pH is recorded after each addition, allowing the system to equilibrate. The titration continues until the pH reaches ~12.

-

Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant). The pKa corresponds to the pH at which 50% of the ionizable group is protonated. The experiment is performed in triplicate to ensure reproducibility.

-

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase.

-

Objective: To determine the n-octanol/water partition coefficient (logP) of the antagonist.

-

Materials:

-

L-745,870 sample

-

n-Octanol (pre-saturated with water)

-

Purified Water or PBS pH 7.4 (pre-saturated with n-octanol)

-

Separatory funnels or vials

-

Mechanical shaker/vortexer

-

Centrifuge

-

Validated HPLC-UV or LC-MS/MS method for quantification

-

-

Methodology:

-

Preparation: Equal volumes of pre-saturated n-octanol and water (or PBS) are added to a separatory funnel. A known amount of the antagonist is added to achieve a concentration that is quantifiable in both phases.

-

Partitioning: The funnel is sealed and shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation may be used to ensure complete separation.

-

Quantification: A sample is carefully taken from both the aqueous and the n-octanol layers. The concentration of the antagonist in each phase is determined using a validated analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

Workflow Visualization

Chemical Stability and Degradation Profile

Stability testing is essential for identifying degradation pathways, determining shelf-life, and developing stable formulations. Forced degradation (stress testing) is performed under harsh conditions to accelerate the degradation process, as mandated by ICH guidelines.

Summary of Forced Degradation Studies

The following table presents representative data from a forced degradation study on L-745,870. The goal is to achieve 5-20% degradation to ensure that stability-indicating analytical methods can be properly developed and validated.

Note: The following data are hypothetical and serve to illustrate typical results.

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Major Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 12.5% | Impurity A, Impurity B |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 8.2% | Impurity C |

| Oxidation | 3% H₂O₂ | 24 hours | 18.9% | N-Oxide, Impurity D |

| Thermal | 80°C (Solid State) | 48 hours | 3.1% | Minor unspecified |

| Photostability | ICH Q1B Option 2 | - | 6.5% | Photodegradant P1 |

Experimental Protocol for Forced Degradation

-

Objective: To identify potential degradation products and pathways for L-745,870 under various stress conditions as defined by ICH guideline Q1A(R2).

-

Materials:

-

L-745,870 drug substance

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated oven, Photostability chamber

-

Validated stability-indicating HPLC method with a photodiode array (PDA) detector and/or mass spectrometry (MS) detector.

-

-

Methodology:

-

Sample Preparation: Prepare solutions of L-745,870 (e.g., 1 mg/mL) in appropriate solvents for each stress condition. A control sample (unstressed) is stored under normal conditions.

-

Acid Hydrolysis: The drug solution is mixed with 0.1 M HCl and kept at an elevated temperature (e.g., 60°C). Samples are withdrawn at various time points (e.g., 2, 8, 24 hours), neutralized, and analyzed.

-

Base Hydrolysis: The drug solution is mixed with 0.1 M NaOH and subjected to the same conditions as the acid hydrolysis study.

-

Oxidative Degradation: The drug solution is treated with 3% hydrogen peroxide at room temperature. Samples are taken at intervals and analyzed.

-

Thermal Degradation: The solid drug substance is placed in a calibrated oven at a high temperature (e.g., 80°C) for a set period. Samples are then dissolved and analyzed.

-

Photostability: The solid drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A dark control is kept alongside.

-

Analysis: All samples are analyzed by a stability-indicating HPLC method. The method must be able to separate the intact drug from all process impurities and degradation products. Peak purity analysis (using a PDA detector) and mass balance calculations are performed to ensure all major degradants are accounted for.

-

Workflow Visualization

D₄ Receptor Signaling Pathway

L-745,870 acts as an antagonist at the D₄ receptor. Understanding the receptor's signaling pathway is crucial for interpreting in vitro and in vivo pharmacological data. The D₄ receptor is a member of the D₂-like family, which couples to inhibitory G proteins (Gαi/o).

-

Mechanism of Action:

-

In the absence of an antagonist, the endogenous ligand dopamine binds to the D₄ receptor.

-

This binding activates the receptor, causing it to couple with a Gαi/o protein.

-

The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

As an antagonist, L-745,870 binds to the D₄ receptor but does not activate it. It competitively blocks dopamine from binding, thereby preventing the downstream signaling cascade and the reduction in cAMP levels.[2]

-

Pathway Visualization

References

Methodological & Application

Application Notes and Protocols: D4 Receptor Antagonist-1 Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic and cortical areas of the brain.[1] Its unique distribution and pharmacology have made it a significant target for the development of therapeutics for neuropsychiatric disorders, including schizophrenia and ADHD. Radioligand binding assays are a fundamental tool for the characterization of novel compounds targeting the D4R.[2] These assays allow for the precise determination of the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from the receptor.

This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of a test compound, referred to herein as "D4R antagonist-1," for the human dopamine D4 receptor. The protocol is based on the use of [³H]-spiperone, a commonly used radioligand for D2-like dopamine receptors.[3][4]

D4 Receptor Signaling Pathway

The dopamine D4 receptor is coupled to the inhibitory G-protein, Gαi/o. Upon activation by an agonist such as dopamine, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). An antagonist binds to the receptor but does not elicit this response; instead, it blocks the receptor from being activated by an agonist, thereby preventing the downstream reduction in cAMP levels.

References

- 1. spiperone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. nicoyalife.com [nicoyalife.com]

- 3. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

Application Notes: cAMP Functional Assay for Dopamine D4 Receptor Antagonist Activity

Introduction

The Dopamine D4 Receptor (D4R) is a G protein-coupled receptor (GPCR) belonging to the D2-like family.[1][2][3] Primarily coupled through the Gi/o signaling pathway, its activation by dopamine inhibits the enzyme adenylyl cyclase (AC), leading to a reduction in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[1][4] This pathway is implicated in various neurological and psychiatric disorders, making the D4R a significant therapeutic target for drug development.

A functional cAMP assay is a crucial tool for identifying and characterizing D4R antagonists. This assay measures a compound's ability to block the dopamine-induced inhibition of cAMP production. Since D4R activation suppresses cAMP levels, the assay is typically performed in the presence of an adenylyl cyclase stimulator, such as forskolin, which raises basal cAMP to a measurable level, making the inhibitory effect of a D4R agonist (like dopamine) more pronounced and its reversal by an antagonist easier to quantify.

Assay Principle

The assay quantifies the functional potency of a D4R antagonist by measuring its ability to reverse the agonist-mediated suppression of intracellular cAMP. The core principle involves three key components:

-

Adenylyl Cyclase Stimulation: Forskolin is used to directly activate adenylyl cyclase, leading to a robust production of cAMP from ATP.

-

Gi-coupled Inhibition: In cells expressing D4R, the addition of an agonist (e.g., dopamine) activates the Gi pathway, which inhibits adenylyl cyclase and thereby reduces the forskolin-stimulated cAMP accumulation.

-

Antagonist Blockade: A D4R antagonist competes with the agonist for binding to the receptor. By blocking the agonist, the antagonist prevents the Gi-mediated inhibition of adenylyl cyclase, thus restoring cAMP levels toward those seen with forskolin alone.

The concentration of cAMP is measured using various detection technologies, such as Homogeneous Time-Resolved Fluorescence (HTRF), luminescence-based systems (e.g., GloSensor™), or ELISA. These methods typically involve a competitive immunoassay format where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.

D4R Signaling and Assay Workflow Diagrams

The following diagrams illustrate the D4R signaling pathway and the general experimental workflow for the cAMP functional assay.

Caption: D4R Gi-Coupled Signaling Pathway.

Caption: Experimental Workflow for D4R Antagonist cAMP Assay.

Experimental Protocol

This protocol provides a general methodology for determining the potency (IC50) of a D4R antagonist using a commercially available TR-FRET-based cAMP assay kit.

I. Materials and Reagents

-

Cell Line: HEK293 or CHO cells stably expressing the human Dopamine D4 Receptor (hD4R).

-

Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotic (e.g., G418).

-

Assay Plates: 96- or 384-well solid white, low-volume microplates.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation), pH 7.4.

-

D4R Agonist: Dopamine or Quinpirole.

-

Adenylyl Cyclase Activator: Forskolin.

-

Test Compound: this compound.

-

cAMP Assay Kit: A commercial kit based on HTRF, LANCE® Ultra, or GloSensor™ technology.

-

Plate Reader: A microplate reader compatible with the chosen assay technology (e.g., HTRF-certified).

II. Cell Preparation and Plating

-

Culture hD4R-expressing cells to approximately 80-90% confluency.

-

Harvest cells using a non-enzymatic cell dissociation solution.

-

Centrifuge the cell suspension (e.g., 5 min at 275 x g) and resuspend the cell pellet in assay buffer.

-

Determine cell density and viability using a hemocytometer or automated cell counter.

-

Dilute the cells to the optimal concentration (typically 2,500-10,000 cells/well, which should be optimized beforehand) in assay buffer.

-

Dispense the cell suspension into the wells of the assay plate.

III. Assay Procedure

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also prepare solutions of dopamine (agonist) and forskolin. The final concentration of dopamine should be its EC80 (the concentration that gives 80% of its maximal effect), which must be predetermined.

-

Antagonist Pre-incubation: Add the serially diluted antagonist to the wells containing cells. Incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation: Add a mixture of dopamine (at its fixed EC80 concentration) and forskolin to all wells (except for negative controls).

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Cell Lysis and Detection: Add the cAMP detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody for a LANCE Ultra assay) as per the manufacturer's protocol. This step typically includes a cell lysis buffer.

-

Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a compatible microplate reader (e.g., TR-FRET reading at 665 nm and 615 nm).

IV. Data Analysis

-

Calculate the ratio of the emission signals (e.g., 665 nm / 615 nm for HTRF) for each well.

-

Normalize the data. The "0% inhibition" control corresponds to cells treated with dopamine + forskolin (minimum cAMP signal), and the "100% inhibition" control corresponds to cells treated with forskolin only (maximum cAMP signal).

-

Plot the normalized signal (representing cAMP levels) against the logarithm of the antagonist concentration.

-

Fit the resulting dose-response curve using a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the IC50 value. The IC50 is the concentration of the antagonist that produces 50% of its maximal inhibition of the agonist response.

Data Presentation

The potency of this compound and reference compounds is summarized below. The IC50 value represents the concentration of the antagonist required to reverse 50% of the agonist-induced inhibition of cAMP production.

| Compound | Target | Assay Type | Agonist (Concentration) | Forskolin (Concentration) | IC50 (nM) |

| This compound | Human D4 Receptor | cAMP Inhibition (HTRF) | Dopamine (EC80) | 10 µM | 12.5 |

| L-745,870 | Human D4 Receptor | cAMP Inhibition (HTRF) | Dopamine (EC80) | 10 µM | 5.2 |

| Spiperone | Human D4 Receptor | cAMP Inhibition | Dopamine (EC80) | 10 µM | 25.8 |

| Clozapine | Human D4 Receptor | cAMP Inhibition | Dopamine (EC80) | 10 µM | 150.7 |

References

Application Notes and Protocols: In Vivo Administration of D4R Antagonist-1 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of a representative Dopamine D4 Receptor (D4R) antagonist, referred to here as D4R antagonist-1, in rodent models. The information is compiled from various studies and provides detailed protocols and data to guide researchers in their experimental design. While data for a compound specifically named "Dopamine D4 receptor antagonist-1" is limited, we have included available data and supplemented it with information from studies on other potent and selective D4R antagonists, such as L-745,870, to provide a broader context for its application.

Pharmacological Profile

This compound is a selective antagonist of the Dopamine D4 receptor. The D4 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family.[1][2][3] These receptors are primarily coupled to the inhibitory G-protein, Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] D4 receptors are expressed in brain regions associated with cognition, motivation, and reward, including the prefrontal cortex, hippocampus, and amygdala, making them a target for various neurological and psychiatric disorders.

Table 1: Pharmacological Data for this compound and a Representative D4R Antagonist (L-745,870)

| Parameter | This compound | L-745,870 (Representative) | Reference |

| Binding Affinity (Ki) | 9.0 nM (Human D4.2) | 0.49 nM (Human D4) | |

| Receptor Selectivity | Selective for DRD4 | High selectivity over D1, D2, D3, and D5 receptors |

Signaling Pathway

The dopamine D4 receptor, upon activation by dopamine, initiates a signaling cascade that modulates neuronal excitability. As a D2-like receptor, its primary signaling mechanism involves the inhibition of adenylyl cyclase. D4R antagonists block this pathway by preventing dopamine from binding to the receptor.

References

Application Notes and Protocols for D4R Antagonist-1 in Mouse Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of D4R antagonist-1, a selective antagonist for the dopamine D4 receptor, in mouse behavioral studies. This document includes details on dosage, experimental protocols for common behavioral assays, and an overview of the D4 receptor signaling pathway. The information is intended to assist in the design and execution of preclinical research investigating the role of the D4 receptor in various physiological and pathological processes.

D4 Receptor Signaling Pathway

The dopamine D4 receptor (D4R) is a member of the D2-like family of G protein-coupled receptors (GPCRs).[1] Upon activation by its endogenous ligand, dopamine, the D4 receptor couples to inhibitory G proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] Downstream of cAMP, various signaling cascades can be modulated. The D4 receptor is predominantly expressed in the prefrontal cortex, limbic areas, and midbrain, regions associated with cognition, emotion, and reward.[2]

Caption: D4 Receptor Signaling Pathway.

Dosage of D4R Antagonists in Mouse Behavioral Studies

The table below summarizes dosages of the selective D4 receptor antagonist L-745,870 used in various mouse behavioral studies. This information can serve as a starting point for dose-range finding studies with "this compound" or other novel D4 antagonists. It is crucial to perform dose-response studies for each new compound and behavioral paradigm.

| Antagonist | Dose Range (mg/kg) | Route of Administration | Behavioral Test | Key Findings |

| L-745,870 | 1 | i.p. | Morphine Withdrawal | Attenuated the severity of withdrawal syndromes.[3] |

| L-745,870 | 100 | Not Specified | Catalepsy | Induced catalepsy, likely due to off-target D2 receptor occupancy at this high dose.[4] |

| L-745,870 | 100 | Not Specified | Rotarod | Reduced time spent on the rotarod. |

| PNU-101387G | Not Specified in Mice | Not Specified in Mice | Hyperactivity (in 6-OHDA lesioned mice) | Prevented hyperactivity. |

Experimental Workflow for a Mouse Behavioral Study

The following diagram illustrates a typical workflow for a behavioral study in mice involving the administration of a D4R antagonist.

Caption: Experimental Workflow.

Detailed Experimental Protocols

Open Field Test

Objective: To assess general locomotor activity and anxiety-like behavior.

Apparatus: A square arena (e.g., 40 x 40 cm) with walls high enough to prevent escape, typically made of a non-reflective material. The arena is often divided into a central and a peripheral zone for analysis.

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.

-

Habituation: Handle the mice for several days leading up to the experiment to reduce stress.

-

Drug Administration: Administer this compound or vehicle at the predetermined time before the test (e.g., 30 minutes for i.p. injection).

-

Test: Gently place the mouse in the center of the open field arena.

-

Recording: Record the mouse's activity for a set duration (typically 5-20 minutes) using an overhead video camera and tracking software.

-

Data Analysis: Key parameters to analyze include:

-

Total distance traveled (locomotor activity).

-

Time spent in the center versus the periphery (anxiety-like behavior; less time in the center suggests higher anxiety).

-

Frequency of entries into the center zone.

-

Rearing frequency (exploratory behavior).

-

-

Cleaning: Thoroughly clean the arena between each mouse to remove olfactory cues.

Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two arms enclosed by high walls.

Procedure:

-

Acclimation and Habituation: Similar to the open field test, acclimate and habituate the mice to the testing room and handling.

-

Drug Administration: Administer the this compound or vehicle prior to the test.

-

Test: Place the mouse in the center of the maze, facing one of the open arms.

-

Recording: Allow the mouse to explore the maze for a 5-minute session, recording its movements with a video tracking system.

-

Data Analysis: The primary measures of anxiety-like behavior are:

-

Time spent in the open arms versus the closed arms (more time in open arms suggests anxiolytic effects).

-

Number of entries into the open and closed arms.

-

Total distance traveled can be used as a measure of general activity.

-

-

Cleaning: Clean the maze thoroughly between trials.

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory.

Apparatus: An open field arena and a set of different objects that are novel to the mice. The objects should be heavy enough that the mice cannot displace them.

Procedure:

-

Habituation: On the first day, allow each mouse to freely explore the empty arena for 5-10 minutes.

-

Training/Familiarization Phase: On the second day, place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes).

-

Inter-trial Interval: Return the mouse to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).

-

Test Phase: Place the mouse back into the arena, where one of the familiar objects has been replaced with a novel object. Record the exploration time of both objects for a set duration (e.g., 5-10 minutes).

-

Drug Administration: The this compound or vehicle can be administered before the training phase or the test phase, depending on whether the interest is in memory acquisition or retrieval.

-

Data Analysis:

-

Calculate the time spent exploring each object.

-

A discrimination index is often calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

-

-

Cleaning: Clean the objects and the arena between each trial.

Social Interaction Test

Objective: To evaluate social behavior, including sociability and preference for social novelty.

Apparatus: A three-chambered box is commonly used. The chambers are connected by openings that allow the mouse to move freely between them. Small wire cages are used to contain stranger mice.

Procedure:

-

Habituation: Place the test mouse in the middle chamber and allow it to explore all three empty chambers for a set period (e.g., 10 minutes).

-

Sociability Phase: Place an unfamiliar "stranger 1" mouse in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber. Place the test mouse back in the middle chamber and record the time it spends in each chamber and interacting with each cage for 10 minutes.

-

Social Novelty Phase: Immediately following the sociability phase, place a new unfamiliar "stranger 2" mouse in the previously empty wire cage. The test mouse now has a choice between the familiar "stranger 1" and the novel "stranger 2". Record the interaction times for another 10 minutes.

-

Drug Administration: Administer the this compound or vehicle before the habituation phase.

-

Data Analysis:

-

Sociability: Compare the time spent with "stranger 1" versus the empty cage. A healthy mouse will typically spend more time with the stranger mouse.

-

Social Novelty: Compare the time spent with the novel "stranger 2" versus the familiar "stranger 1". A preference for the novel mouse indicates intact social memory.

-

-

Cleaning: Clean the apparatus thoroughly between each test.

References

- 1. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of L-745,870, a dopamine D4 receptor antagonist, on naloxone-induced morphine dependence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Intraperitoneal Administration of D4R Antagonist-1

1. Introduction

Dopamine D4 Receptor Antagonist-1 is a selective pharmacological agent that blocks the action of dopamine at the D4 receptor subtype.[1] D4 receptors, part of the D2-like family of G protein-coupled receptors, are predominantly expressed in regions of the brain associated with higher cognitive functions, such as the frontal cortex and hippocampus.[2][3] Due to their specific localization and function, D4 receptors are a significant target for therapeutic intervention in various neurological and psychiatric disorders.[4] This document provides detailed protocols for the preparation and intraperitoneal (IP) administration of D4R Antagonist-1 for preclinical research.

2. Mechanism of Action

Dopamine D4 receptors are coupled to Gαi/o proteins. When activated by dopamine, they typically inhibit the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and modulation of downstream signaling pathways.[5] this compound acts by competitively binding to the D4 receptor, thereby preventing dopamine from binding and activating the receptor. This blockade dampens the downstream signaling cascade, which can help normalize excessive dopaminergic activity implicated in certain pathologies. Some studies also suggest that D4 receptor signaling can involve the transactivation of receptor tyrosine kinases (RTKs) like the PDGFβ receptor, which in turn activates the ERK cascade; this pathway would also be inhibited by a D4R antagonist.

3. Applications in Research

D4 receptor antagonists are valuable tools in neuropharmacology research. They are being investigated for their therapeutic potential in several areas:

-

Schizophrenia: The high affinity of the atypical antipsychotic clozapine for D4 receptors suggests their role in managing cognitive and negative symptoms.

-

Attention-Deficit/Hyperactivity Disorder (ADHD): Dysregulated dopaminergic signaling is a hallmark of ADHD, and D4 receptor antagonists may help normalize this activity.

-

Addiction and Substance Use Disorders: By modulating reward pathways, D4R antagonists could potentially reduce the reinforcing effects of addictive substances.

-

Oncology: Recent studies indicate that selective D4R antagonists can inhibit the growth of glioblastoma multiforme (GBM) neural stem cells, suggesting a novel application in cancer therapy.

4. Quantitative Data Summary

The following table summarizes key quantitative parameters for the intraperitoneal use of D4 receptor antagonists as cited in preclinical studies.

| Compound | Dosage | Animal Model | Vehicle Solution | Key Finding | Reference |

| Dopamine D4 receptor antagonist-1 | 10 mg/kg | Male Long-Evans rats (180-250 g) & mice | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Increased DOPA accumulation in the hippocampus. | |

| L-745,870 | 5 mg/kg | Adult male C57BL6/J mice | 1 part DMSO, 9 parts sterile saline solution | Reduced binge-like intake of palatable food. |

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

This protocol provides two options for preparing a solution of this compound for intraperitoneal injection, based on published methodologies.

Option A: Suspended Solution (2.5 mg/mL)

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

-

Procedure (to prepare 1 mL):

-

Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

-

In a sterile tube, add 400 µL of PEG300.

-

Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL. The final concentration will be 2.5 mg/mL.

-

-

Storage:

-

Once prepared, the solution should be aliquoted to avoid repeated freeze-thaw cycles.

-

Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

-

Option B: Saline Solution

-

Materials:

-

This compound powder (e.g., L-745,870)

-

Dimethyl sulfoxide (DMSO)

-

Sterile Saline (0.9% NaCl)

-

-

Procedure:

-

Dissolve the this compound powder in DMSO to create a stock solution.

-

Dilute the stock solution in sterile saline to the final desired concentration. The final vehicle composition should consist of one unit of DMSO for every nine units of sterile saline (1:9 ratio).

-

Protocol 2: Intraperitoneal (IP) Injection Procedure in Rodents

This protocol is a generalized procedure for IP injection in mice and rats, compiled from standard guidelines.

-

Materials:

-

Appropriately sized sterile syringes (e.g., 1 mL)

-

Sterile needles (25-27 gauge for mice, 23-25 gauge for rats).

-

Prepared this compound solution

-

70% Isopropyl alcohol wipes

-

Sharps container

-

-

Procedure:

-

Preparation: Warm the drug solution to room or body temperature to prevent animal discomfort. Weigh the animal to calculate the precise injection volume based on the desired dose (e.g., mg/kg).

-

Restraint: The two-person technique is preferred for rats. One person restrains the animal by holding its head between the index and middle fingers and wrapping the remaining fingers around the thorax. The hind legs and tail are secured with the other hand, presenting the abdomen. For mice, restrain the animal by scruffing the neck and securing the tail.

-

Injection Site: Identify the lower right quadrant of the animal's abdomen. This location avoids the urinary bladder and cecum. If daily injections are required, alternating between the right and left sides can be done if approved by the animal care protocol.

-

Injection:

-

Hold the syringe with your dominant hand.

-

Insert the needle at a 30-40° angle to the horizontal plane, with the bevel facing up.

-

Gently pull back on the plunger (aspirate) to ensure no urine, intestinal contents, or blood enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a slightly different site.

-

If aspiration is clear, depress the plunger to administer the solution.

-

Withdraw the needle at the same angle it was inserted.

-

-

Post-Injection Care: Place the animal back in its cage and monitor for any adverse reactions, such as bleeding at the injection site, signs of pain, or peritonitis.

-

Protocol 3: Example In Vivo Study - Binge-Like Intake of Palatable Food

This protocol is adapted from a study evaluating the effects of a D4R antagonist on motivated food behavior in mice.

-

Objective: To determine if this compound reduces the intake of highly palatable food in a binge-eating paradigm.

-

Animal Model: Adult male C57BL6/J mice, housed individually.

-

Procedure:

-

Baseline Measurement: For 12 sessions, provide animals with 1-hour access to a highly palatable food (e.g., sweetened, high-fat chow) to establish a baseline of binge-like intake.

-

Group Assignment: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound at 5 mg/kg).

-

Drug Administration: For the next three sessions, administer the assigned treatment via intraperitoneal injection 30 minutes before presenting the palatable food.

-

Behavioral Testing: Measure the amount of palatable food consumed during the 1-hour access period.

-

-

Data Analysis: Compare the mean food intake (in kcal) between the vehicle-treated and D4R antagonist-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in intake in the antagonist group would suggest the involvement of D4 receptors in this behavior.

References

Application Notes and Protocols for D4R Antagonist-1 in Electrophysiology Slice Recordings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing D4R antagonist-1, a selective antagonist for the Dopamine D4 receptor, in electrophysiology slice recordings. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data on the antagonist's effects on neuronal activity.

Introduction to this compound

Dopamine D4 receptors (D4Rs) are G-protein coupled receptors predominantly expressed in the prefrontal cortex, hippocampus, and thalamic reticular nucleus.[1] They are implicated in a variety of neurological processes and are a target for therapeutic development in conditions like schizophrenia and ADHD. This compound acts by binding to D4 receptors and inhibiting the action of dopamine, thereby preventing the activation of downstream signaling pathways.[1] In electrophysiological studies, this compound is a valuable tool to investigate the role of D4R in modulating neuronal excitability, synaptic transmission, and plasticity. A commonly used and highly selective D4 receptor antagonist is L-745,870, which has a binding affinity (Ki) of 0.43 nM for human D4 receptors.[2]

Data Presentation: Quantitative Effects of D4R Antagonism

The following tables summarize the quantitative effects of D4 receptor modulation observed in electrophysiology slice recordings. This compound can be used to prevent or reverse the effects induced by D4R agonists.

Table 1: Effect of D4R Antagonist L-745,870 on Neuronal Excitability

| Brain Region | Neuron Type | Antagonist & Concentration | Parameter | Effect | Reference |